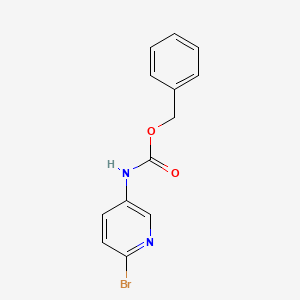
Benzyl (6-bromopyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is an organic compound with the molecular formula C13H11BrN2O2. It consists of a benzyl group, a bromopyridine ring, and a carbamate group. This compound is primarily used as a synthetic intermediate in the preparation of various pyridine derivatives and has applications in both chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE can be synthesized by reacting 6-bromo-3-pyridyl isocyanate with benzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often used as an intermediate in the production of more complex molecules.
Análisis De Reacciones Químicas
Types of Reactions
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of pyridine derivatives.
Biology: Acts as a molecular probe for imaging cancer cells and other biological targets.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. The compound’s bromopyridine ring can interact with enzymes or receptors, leading to changes in their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
BENZYL N-(5-BROMOPYRIDIN-3-YL)CARBAMATE: Similar structure but with the bromine atom at a different position on the pyridine ring.
BENZYL N-(4-BROMOPYRIDIN-3-YL)CARBAMATE: Another isomer with the bromine atom at the fourth position on the pyridine ring.
Uniqueness
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.
Propiedades
Fórmula molecular |
C13H11BrN2O2 |
|---|---|
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
benzyl N-(6-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11BrN2O2/c14-12-7-6-11(8-15-12)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Clave InChI |
JWDPWESVZBCECT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



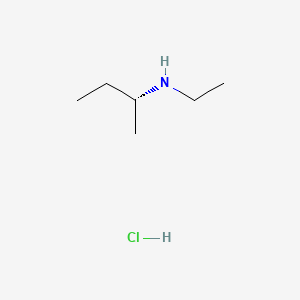
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)


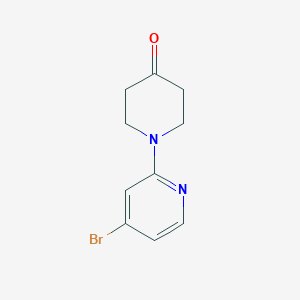
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
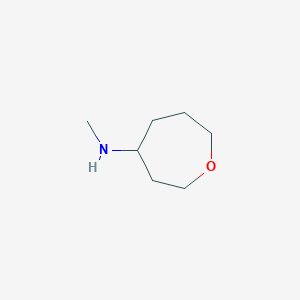
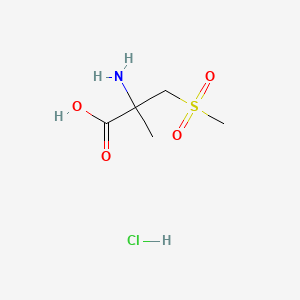
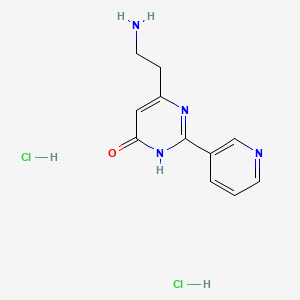
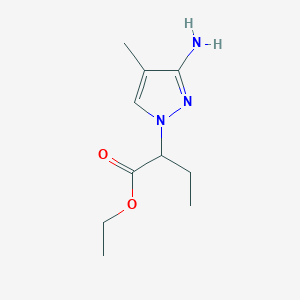
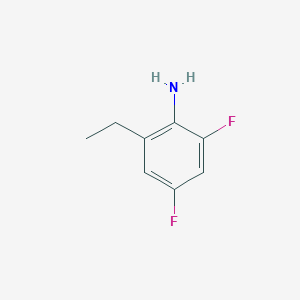
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
